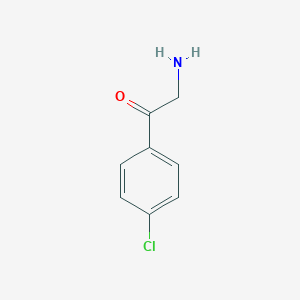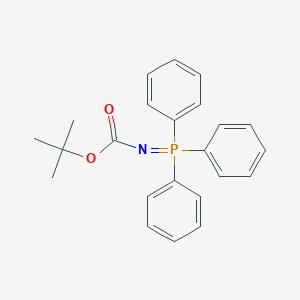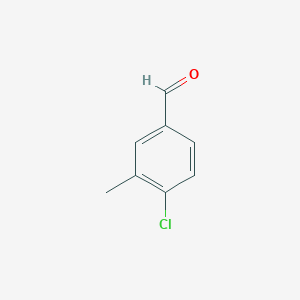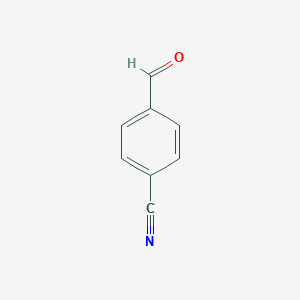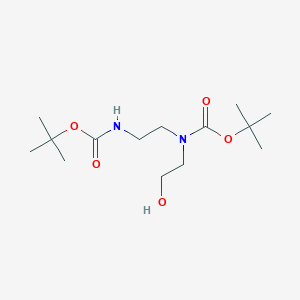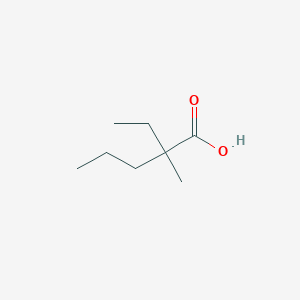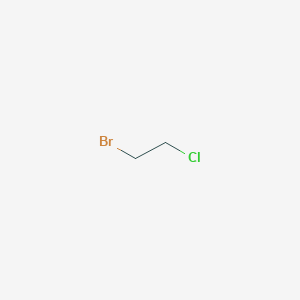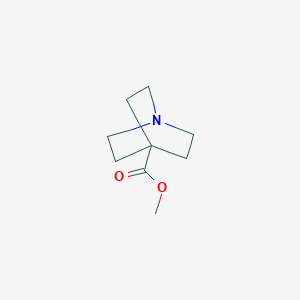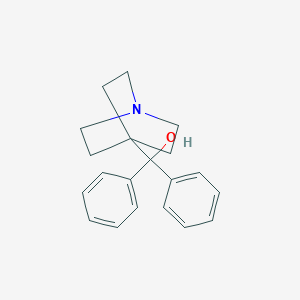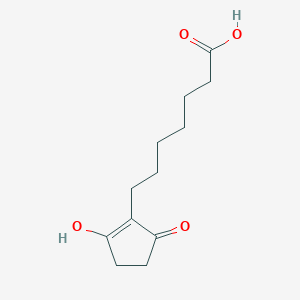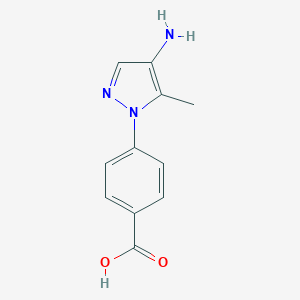
4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Synthesis of derivatives related to 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid involves a range of chemical reactions, often leading to complex molecular structures. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure and is synthesized through reactions involving hydrogen bonds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Molecular Structure Analysis
- The molecular structure of related compounds often includes complex arrangements of hydrogen bonds. For instance, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
- The chemical reactions involved in synthesizing such compounds can lead to various structures, with properties like polarized molecular-electronic structures and unique hydrogen bonding patterns. This is exemplified in the synthesis of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate (Portilla et al., 2007).
科学的研究の応用
1. Hydrogen-Bonded Supramolecular Structures
4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid has been studied for its ability to form hydrogen-bonded supramolecular structures. In one study, molecules of this compound were linked into a three-dimensional framework structure by a combination of five independent hydrogen bonds, demonstrating its potential in forming complex molecular architectures (Portilla et al., 2007).
2. Antimicrobial Activity
Research has shown that derivatives of pyrazole-based compounds, including 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid, exhibit significant antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Shubhangi et al., 2019).
3. Anti-Inflammatory and Analgesic Properties
Some derivatives of 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising results, indicating the therapeutic potential of this class of compounds (Kumar, 2022).
4. Application in Drug Design
The structure and molecular interactions of pyrazole-based drug molecules, including 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid derivatives, have been modeled for their potential as drug candidates. This includes their interactions with bacterial DNA gyrase and their drug likeliness analyzed through ADME (Absorption, Distribution, Metabolism, and Excretion) analysis (Shubhangi et al., 2019).
5. Synthesis of Novel Compounds
This compound is used in the synthesis of novel compounds, such as those with potential as corrosion inhibitors. Density functional theory (DFT) studies have been conducted on derivatives of this compound to understand their efficiency and reactive sites as corrosion inhibitors (Wang et al., 2006).
6. Potential in Cancer Inhibitory Activity
Derivatives of 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid have been synthesized and evaluated for their anticancer activity. Some derivatives have displayed significant antitumor activity against various cancer cells, suggesting their potential use in cancer therapy (Jing et al., 2012).
将来の方向性
The future directions for “4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid” and its derivatives could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields . Given the broad spectrum of biological activities exhibited by pyrazole derivatives, they are likely to continue attracting the attention of researchers in the field of medicinal chemistry .
特性
IUPAC Name |
4-(4-amino-5-methylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-10(12)6-13-14(7)9-4-2-8(3-5-9)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHGYMGXPXYBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

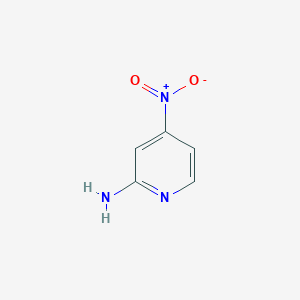
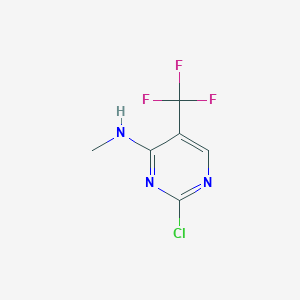
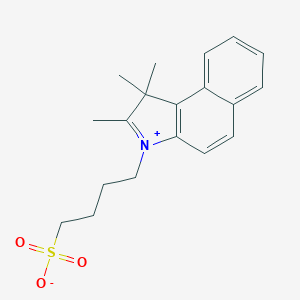
![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)
